
4-Bromo-2-tert-butyl-6-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a substituted phenol, characterized by the presence of bromine, chlorine, and tert-butyl groups on the benzene ring
Métodos De Preparación
The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol typically involves the bromination and chlorination of 2-tert-butylphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Bromo-2-tert-butyl-6-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, yielding simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can replace the bromine or chlorine atoms with other functional groups, such as nitro or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2-tert-butyl-6-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butyl group can also influence the compound’s hydrophobicity and overall molecular interactions.
Comparación Con Compuestos Similares
4-Bromo-2-tert-butyl-6-chlorophenol can be compared with other substituted phenols, such as:
2-Bromo-4,6-di-tert-butylphenol: Similar in structure but with an additional tert-butyl group, leading to different chemical properties and applications.
4-tert-Butyl-2-chlorophenol:
4-Bromo-2-chlorophenol: Lacks the tert-butyl group, affecting its hydrophobicity and interaction with molecular targets.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.
Propiedades
Número CAS |
60935-50-4 |
|---|---|
Fórmula molecular |
C10H12BrClO |
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
4-bromo-2-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |
Clave InChI |
WPMJADHCEZTVNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




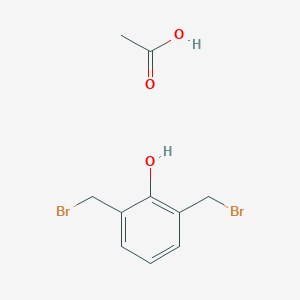
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
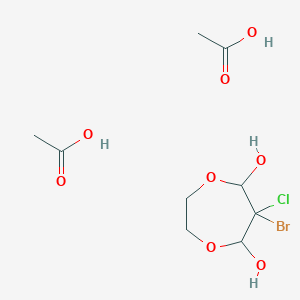
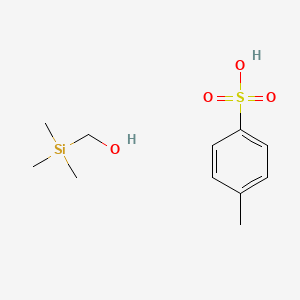
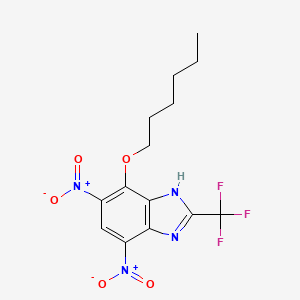

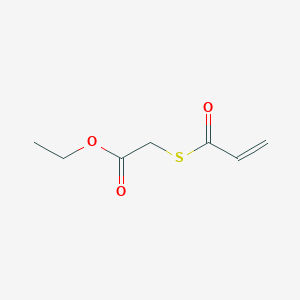
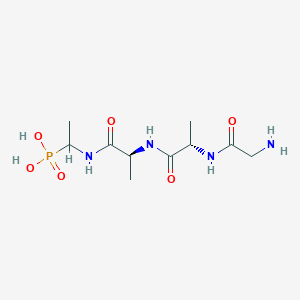
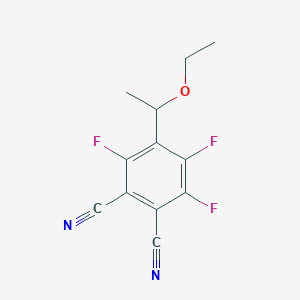


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)
